4-Bromo-2-methoxy-1,8-naphthyridine
Description
Overview of 1,8-Naphthyridine (B1210474) Heterocycles in Contemporary Chemical Research
The 1,8-naphthyridine nucleus is a prominent nitrogen-containing heterocyclic compound that has captivated the interest of researchers worldwide. researchgate.netnih.gov Its versatile biological profile has led to its investigation in a multitude of therapeutic areas. researchgate.netnih.gov Derivatives of this scaffold have been explored for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other applications. nih.govnih.gov The inherent reactivity and synthetic accessibility of the 1,8-naphthyridine core make it an attractive starting point for the development of new chemical entities. nih.gov
Significance of Functionalization in the Context of 1,8-Naphthyridine Systems
The therapeutic potential of the 1,8-naphthyridine scaffold is significantly expanded through the process of functionalization. The introduction of various substituents at different positions on the bicyclic ring system allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications, in turn, can profoundly influence the compound's biological activity, potency, and selectivity for a particular target.
Common synthetic strategies for modifying the 1,8-naphthyridine core include the Friedländer annulation, which allows for the construction of the ring system from substituted 2-aminopyridines and carbonyl compounds. organic-chemistry.orgrsc.org Subsequent modifications can be achieved through various reactions, such as nucleophilic aromatic substitution on halo-substituted naphthyridines or metal-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov The ability to introduce a diverse range of functional groups is crucial for exploring the structure-activity relationships (SAR) of this important class of heterocycles. rsc.org
Research Trajectory of 4-Bromo-2-methoxy-1,8-naphthyridine within the Broader 1,8-Naphthyridine Class
While the broader class of 1,8-naphthyridines has been extensively studied, the research trajectory of specific, multi-substituted analogues like this compound is more focused. The presence of both a bromo and a methoxy (B1213986) group on the naphthyridine core provides a unique set of chemical handles for further synthetic elaboration, making it a valuable intermediate in the synthesis of more complex molecules.
The bromine atom at the 4-position serves as a versatile functional group that can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of a diverse chemical space. The methoxy group at the 2-position, on the other hand, can influence the electronic properties of the ring system and may also be a site for further modification, such as demethylation to reveal a hydroxyl group.
A plausible synthetic route to this compound could involve a multi-step sequence starting from a suitable pyridine (B92270) derivative. One potential pathway involves the Vilsmeier-Haack cyclization of an N-(pyridin-2-yl)acetamide to form a 2-chloro-1,8-naphthyridine (B101967) derivative. tsijournals.comeurjchem.com Subsequent bromination at the 4-position, followed by nucleophilic substitution of the chloro group with sodium methoxide (B1231860), would yield the target compound. The reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium sulfide (B99878) to produce 2-mercapto-3-formyl-1,8-naphthyridine demonstrates the feasibility of nucleophilic substitution at the 2-position. eurjchem.com The copper-catalyzed reaction of sodium methoxide with aryl bromides is a well-established method for the synthesis of anisole (B1667542) derivatives, further supporting the viability of this synthetic step. tue.nl
The research interest in this compound likely lies in its utility as a building block for the synthesis of novel compounds with potential biological activity. The combination of the reactive bromo group and the modulating methoxy group makes it an attractive scaffold for the development of new kinase inhibitors, DNA intercalators, or other targeted therapies.
An in-depth analysis of the synthetic pathways leading to this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methodologies encompass the foundational construction of the 1,8-naphthyridine core and the subsequent specific introduction of substituents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-5-7(10)6-3-2-4-11-9(6)12-8/h2-5H,1H3 |
InChI Key |
WCHRTWMYQQWWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=N2)C(=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of 4 Bromo 2 Methoxy 1,8 Naphthyridine
Halogen-Directed Functionalization at the Bromo Position of Naphthyridines
The bromine atom at the C4 position of the 1,8-naphthyridine (B1210474) ring serves as a key handle for introducing molecular diversity through various cross-coupling and organometallic reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of 4-Bromo-2-methoxy-1,8-naphthyridine, these reactions allow for the introduction of a wide range of substituents at the C4 position.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with a boronic acid or ester, is a widely used method for creating C-C bonds. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The general applicability of the Suzuki-Miyaura reaction allows for the synthesis of various derivatives, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The catalytic cycle involves an oxidative addition of the palladium to the halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent. For instance, studies on similar bromo-substituted heterocyclic systems have shown that catalysts like Pd(PPh₃)₄ in combination with bases such as K₃PO₄ in solvents like 1,4-dioxane (B91453) can provide good yields. mdpi.com Electron-rich boronic acids tend to give better results, while electron-withdrawing groups can slow down the transmetalation step. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| Pd(PPh₃)₄ | NaOEt | Benzene | Reflux | - | uwindsor.ca |
| Pd(PPh₃)₄ | aq. KOH | Benzene | Reflux | - | uwindsor.ca |
The Stille coupling reaction provides another avenue for C-C bond formation by reacting the bromo-naphthyridine with an organotin compound. organic-chemistry.orgwikipedia.org A significant advantage of Stille coupling is its tolerance to a wide variety of functional groups. organic-chemistry.org However, a major drawback is the toxicity of the organotin reagents. organic-chemistry.org The reaction is catalyzed by palladium(0) complexes and can be influenced by additives. For example, the addition of copper(I) salts and fluoride (B91410) ions has been shown to have a synergic effect, making the reaction easier. organic-chemistry.org
The Negishi coupling reaction utilizes organozinc reagents to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This method is notable for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium or nickel catalysts are typically employed. wikipedia.orgorganic-chemistry.org The reaction generally proceeds with high functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.orgnih.gov
Copper-Catalyzed Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a pivotal reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org While traditionally palladium-catalyzed, copper-catalyzed versions of this reaction have gained prominence as a more economical alternative. nih.gov These reactions can be used to introduce a variety of amino groups at the C4 position of the this compound scaffold. The development of sophisticated ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides under milder conditions. wikipedia.org Copper-catalyzed systems have been shown to be effective for the amination of aryl bromides, even those that are base-sensitive. nih.gov The choice of ligand is crucial for the success of these couplings, especially with sterically hindered partners. nih.gov
Lithiation and Related Organometallic Transformations of Halogenated Naphthyridines
Halogen-metal exchange, typically using organolithium reagents, can convert the C-Br bond into a C-Li bond. This lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a diverse array of functional groups. For instance, in a similar system, 4-bromobenzo[c] wikipedia.orgwikipedia.orgnaphthyridine, regioselective metalation at a different position was achieved using TMPMgCl∙LiCl, which then reacted with various electrophiles. beilstein-journals.org This highlights the potential for such transformations on the this compound core, enabling the synthesis of a broad range of derivatives. beilstein-journals.org
Reactivity and Chemical Transformations of the Methoxy (B1213986) Substituent on Naphthyridines
The methoxy group at the C2 position also offers opportunities for chemical modification, primarily through demethylation followed by further functionalization.
Strategies for O-Demethylation
The conversion of a methoxy group to a hydroxyl group is a common transformation in organic synthesis. chem-station.com Several reagents can be employed for this purpose:
Boron tribromide (BBr₃): This is a powerful Lewis acid that effectively cleaves methyl ethers. chem-station.com The reaction typically starts at low temperatures and is gradually warmed. chem-station.com
Aluminum chloride (AlCl₃): Another strong Lewis acid, though less reactive than BBr₃, that can be used for O-demethylation. chem-station.com
47% Hydrobromic acid (HBr): This Brønsted acid can achieve demethylation, often at elevated temperatures. chem-station.com
Alkyl thiols: This method offers a milder, non-acidic alternative for O-demethylation. chem-station.com
In the context of complex molecules like naphthyridines, the choice of demethylation agent is critical to avoid unwanted side reactions. For instance, studies on the O-demethylation of methoxy-containing psychotomimetic amines have demonstrated this transformation in biological systems, highlighting the potential for both chemical and enzymatic approaches. nih.gov
Chemical Modifications at the Methoxy Position
Once the methoxy group is converted to a hydroxyl group, this new functional group can serve as a handle for further modifications. The resulting hydroxynaphthyridine can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides or other electrophiles to introduce new ether linkages.
Esterification: Acylation with acid chlorides or anhydrides to form esters.
Conversion to a triflate: This transforms the hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution or cross-coupling reactions, similar to the reactivity of the bromo substituent.
These modifications allow for the fine-tuning of the molecule's properties by introducing a wide range of functional groups at the C2 position, complementing the derivatization possibilities at the C4 position.
Electrophilic and Nucleophilic Substitutions on the 1,8-Naphthyridine Ring System
The 1,8-naphthyridine ring, a nitrogen-containing heterocyclic system, exhibits a rich and diverse reactivity towards both electrophilic and nucleophilic reagents. The inherent electronic properties of the scaffold, characterized by the presence of two electron-withdrawing pyridine (B92270) rings, generally render the system electron-deficient. This electronic nature dictates the preferred sites and types of substitution reactions.
Site-Selective Functionalization Strategies
Site-selective functionalization of the 1,8-naphthyridine core is a critical aspect in the synthesis of complex molecules with tailored properties. The regioselectivity of these reactions is governed by the electronic and steric influence of existing substituents on the ring. In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing bromo group, along with the inherent electronic nature of the naphthyridine core, leads to specific reactivity patterns.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The bromine atom at the C4 position of this compound serves as a good leaving group in such reactions. The presence of the nitrogen atom at position 1 further activates the C4 position towards nucleophilic attack. This strategy is widely employed for the introduction of various functional groups at this position. For instance, the displacement of a halide at a similar position in a related 1,8-naphthyridine derivative can be achieved with amines to yield the corresponding amino-substituted products. A general representation of this transformation is the reaction of a 4-halo-1,8-naphthyridine with a nucleophile (Nu-), leading to the 4-substituted product.
A study on the synthesis of 2-amino-7-(2-bromophenoxy)-1,8-naphthyridine demonstrated a similar nucleophilic substitution where a chloro group at the 7-position was displaced by a phenoxide nucleophile. prepchem.com In another example, 4-amino-1,8-naphthalimide (B156640) derivatives were synthesized through the nucleophilic substitution of a chlorine atom by amines. nih.gov While not on a naphthyridine core, the principles of nucleophilic substitution of a bromo group on an aromatic ring are well-established, as seen in the reaction of 4-bromo-5-nitrophthalodinitrile with morpholine. lookchem.com
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the C4 position also provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be effectively employed to functionalize the 4-position of the naphthyridine ring. For example, a study on a bromo-naphthalene scaffold demonstrated the utility of palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds. nih.gov Similarly, palladium-catalyzed Sonogashira coupling has been successfully performed on 4-bromo-substituted 6H-1,2-oxazines. nih.gov These examples highlight the potential of applying similar strategies to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| Nucleophilic Aromatic Substitution | Amine, Base, Solvent | 4-Amino-1,8-naphthyridine derivative | Synthesis of 2-amino-7-(2-bromophenoxy)-1,8-naphthyridine prepchem.com |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1,8-naphthyridine derivative | Cross-coupling on a bromo-naphthalene scaffold nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-1,8-naphthyridine derivative | Coupling on 4-bromo-6H-1,2-oxazines nih.gov |
Investigation of Ring-Opening and Ring-Closing Reactions Involving the 1,8-Naphthyridine Core
The synthesis of the 1,8-naphthyridine skeleton is predominantly achieved through ring-closing reactions. The most common and versatile method is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group, such as a ketone or an ester. acs.orgrsc.org This methodology allows for the construction of the second pyridine ring onto the existing one, leading to the 1,8-naphthyridine core. Greener methods for the Friedländer reaction have been developed using water as the solvent. rsc.org
Alternative ring-closing strategies include multi-component reactions and metal-catalyzed cyclizations. For instance, a three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or methyl/ethyl cyanoacetate, and various aldehydes can yield 1,8-naphthyridine derivatives. organic-chemistry.org
| Reaction Type | Key Reactants | Description | Reference |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Active methylene compound | Condensation reaction to form the second pyridine ring. | acs.orgrsc.org |
| Multi-component Reaction | 2-Aminopyridine, Malononitrile/Cyanoacetate, Aldehyde | One-pot synthesis of substituted 1,8-naphthyridines. | organic-chemistry.org |
Transition Metal-Catalyzed Transformations Utilizing 1,8-Naphthyridine Derivatives as Precursors or Ligands.ntu.edu.twrsc.orgrsc.orgresearchgate.net
The 1,8-naphthyridine scaffold is not only a target for synthesis but also a valuable component in the field of transition metal catalysis. Its derivatives can act as versatile ligands, coordinating to metal centers and influencing their catalytic activity. The two nitrogen atoms of the 1,8-naphthyridine core can act as a bidentate chelating ligand, holding a metal ion in a well-defined geometry.
Ligand Design and Coordination Chemistry with Naphthyridine Derivatives.ntu.edu.twrsc.orgflinders.edu.au
The rigid framework of the 1,8-naphthyridine unit and the ability to introduce various substituents at different positions make it an excellent platform for ligand design. By modifying the substituents at positions 2 and 7, the steric and electronic properties of the resulting ligand can be fine-tuned. This allows for the creation of ligands with specific coordination preferences and the ability to stabilize different metal oxidation states.
For example, 2,7-disubstituted 1,8-naphthyridines can act as dinucleating ligands, capable of binding two metal centers in close proximity. This feature is of particular interest in mimicking the active sites of metalloenzymes and developing catalysts for multi-electron transformations. The coordination of various transition metals, including ruthenium, palladium, and platinum, with 1,8-naphthyridine-based ligands has been extensively studied. ntu.edu.twrsc.orgflinders.edu.au The resulting complexes exhibit diverse coordination geometries, from mononuclear to dinuclear and even larger assemblies.
The reaction of 2,7-bis(mesitylimidazolylidenyl)naphthyridine with a palladium precursor yielded a dipalladium complex forming a 20-membered dinuclear metallacycle. rsc.org Another study reported the synthesis of dinuclear ruthenium complexes with 2,7-dimethoxy-1,8-naphthyridine as a bridging ligand. rsc.org
| Metal | Ligand Type | Complex Structure | Reference |
| Ruthenium | 2,7-Dimethoxy-1,8-naphthyridine | Dinuclear complex with bridging ligand | rsc.org |
| Palladium | 2,7-Bis(imidazolylidenyl)naphthyridine | Dinuclear metallacycle | rsc.org |
| Platinum | Diphosphino-functionalized 1,8-naphthyridine | Bidentate and tridentate coordination | nih.gov |
| Ruthenium | 2-(1H-pyrazol-1-yl)-7-methyl-1,8-naphthyridine | Mononuclear complex | ntu.edu.tw |
Exploration of Catalytic Applications of Metal Complexes Derived from Naphthyridines
Metal complexes incorporating 1,8-naphthyridine ligands have shown significant promise in a variety of catalytic applications. The electronic properties and the specific geometry imposed by the naphthyridine ligand on the metal center play a crucial role in determining the catalytic activity and selectivity.
Oxidation and Hydrogenation Reactions: Ruthenium complexes containing 1,8-naphthyridine ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of alcohols and the epoxidation of alkenes. rsc.org Furthermore, ruthenium complexes with substituted 1,8-naphthyridine ligands have been successfully employed as catalysts for the transfer hydrogenation of aldehydes. ntu.edu.tw
Cross-Coupling Reactions: Palladium complexes with 1,8-naphthyridine-based N-heterocyclic carbene (NHC) ligands have demonstrated catalytic activity in Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions. rsc.org These reactions are fundamental transformations in organic synthesis for the formation of C-C bonds. The nature of the naphthyridine ligand was found to influence the outcome of the Kumada-Corriu coupling, with one complex promoting cross-coupling while another favored the reduction of the aryl halide. rsc.org
Other Catalytic Transformations: Copper-catalyzed reactions are also of interest, with studies showing the utility of copper complexes in conjugate additions and thioamination reactions. nih.govrsc.org While not directly involving a naphthyridine ligand, these examples showcase the broader context of copper catalysis where such ligands could be employed.
| Catalytic Reaction | Metal Complex | Substrates | Key Finding | Reference |
| Transfer Hydrogenation | Ruthenium-naphthyridine | Aldehydes | Efficient reduction of carbonyl compounds. | ntu.edu.tw |
| Alcohol Oxidation | Ruthenium-naphthyridine | Alcohols | Catalytic oxidation to aldehydes or ketones. | rsc.org |
| Suzuki-Miyaura Coupling | Palladium-naphthyridine NHC | Aryl halides, Boronic acids | Effective C-C bond formation. | rsc.org |
| Kumada-Corriu Coupling | Palladium-naphthyridine NHC | Aryl bromides, Grignard reagents | Ligand-dependent selectivity between coupling and reduction. | rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques for 1,8 Naphthyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of 4-Bromo-2-methoxy-1,8-naphthyridine.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methoxy (B1213986) group protons. The position (chemical shift) and splitting pattern (multiplicity) of the aromatic protons are diagnostic for the 4-bromo and 2-methoxy substitution pattern.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon atom in the this compound molecule, including the two rings and the methoxy group, would produce a unique signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon, with the carbon bearing the bromine atom and the carbon attached to the methoxy group showing characteristic shifts. Spectroscopic data for related bromo-methoxy substituted aromatic compounds and other 1,8-naphthyridine (B1210474) derivatives serve as a reference for interpreting these spectra. beilstein-journals.orgacgpubs.org
Expected ¹H and ¹³C NMR Data While specific experimental data is not available, a hypothetical data table based on known chemical shift ranges for similar structures is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methoxy (CH₃) | ~4.0 (singlet) | ~55-60 |
| Aromatic CH | ~7.0-8.5 (multiplets/doublets) | ~110-150 |
| Quaternary C | N/A | ~120-165 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation analysis would likely show the loss of radicals such as a methyl group (•CH₃) from the methoxy ether or a bromine atom (•Br). Predicted mass-to-charge ratios for various adducts of similar compounds, such as 4-bromo-2-methyl-1,8-naphthyridine, can be calculated to aid in identification. uni.lu
Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion (⁷⁹Br) | ~237.98 |
| [M+2]⁺ | Molecular Ion (⁸¹Br) | ~239.98 |
| [M-CH₃]⁺ | Loss of methyl group | ~222.97 |
| [M-Br]⁺ | Loss of bromine atom | ~159.05 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.
Key expected vibrations include C-H stretching from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations from the naphthyridine core, and C-O stretching from the methoxy ether linkage. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers. This collection of absorption bands provides a unique "fingerprint" for the molecule. IR spectra of related structures like N-n-butyl-4-bromo-1,8-naphthalimide show characteristic C=O and C-H stretches that help in identifying parts of the molecule. nih.gov
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (methoxy) | Stretch | 2850-2960 |
| C=N / C=C (aromatic) | Stretch | 1500-1650 |
| C-O (ether) | Stretch | 1200-1275 |
| C-Br | Stretch | 500-650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions within the conjugated naphthyridine ring system. The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and substitution. The presence of the bromo and methoxy groups would influence the electronic distribution and thus the energy of these transitions compared to the unsubstituted 1,8-naphthyridine parent molecule. Studies on related 1,8-naphthalimide (B145957) derivatives show how different substituents affect the UV-Vis absorption and fluorescence properties. researchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. For this compound (C₉H₇BrN₂O), the experimentally determined percentages of C, H, and N would be compared against the calculated theoretical values to confirm the empirical formula and assess the purity of the compound. This technique is often one of the final checks to validate the identity and purity of a newly synthesized compound.
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 9 | 108.09 | 45.22% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.95% |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.41% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.72% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.69% |
| Total | 239.07 | 100% |
Applications of 4 Bromo 2 Methoxy 1,8 Naphthyridine As a Molecular Scaffold in Chemical Synthesis and Materials Science
Design and Synthesis of Novel Heterocyclic Systems Utilizing the 1,8-Naphthyridine (B1210474) Core
The rigid, nitrogen-rich structure of 1,8-naphthyridine is an excellent foundation for constructing larger, more complex heterocyclic architectures. The bromo and methoxy (B1213986) substituents on the 4-Bromo-2-methoxy-1,8-naphthyridine derivative provide versatile handles for further chemical transformations, enabling the creation of novel annulated and fused ring systems.
A significant strategy in medicinal and materials chemistry is the fusion of additional rings onto a core scaffold to modulate its properties. An example of this approach is the synthesis of dihydrobenzo[b] rsc.orgscispace.comnaphthyridine-ylidene-pyrrolidinetriones. nih.gov This process involves creating a fused system where a pyrrolidinetrione ring is joined to a dihydrobenzo[b] rsc.orgscispace.comnaphthyridine core. nih.gov Such fused structures are of interest as they combine the properties of multiple pharmacophores, potentially leading to novel applications in drug discovery. nih.gov The development of efficient, metal-free synthetic methods for these complex fused molecules highlights the utility of the naphthyridine scaffold. nih.gov
The construction of multicyclic frameworks from naphthyridine precursors often employs sophisticated synthetic strategies that can form multiple chemical bonds in a single sequence. One such powerful method is the intermolecular cascade annulation. nih.gov This approach has been successfully used to synthesize complex molecules like dihydrobenzo[b] rsc.orgscispace.comnaphthyridine-ylidene-pyrrolidinetriones from simpler starting materials. nih.gov The mechanism involves a sequence of reactions, including a 1,4-Michael addition followed by the cascade annulation, which can involve processes like aniline fragment transfer and Nucleophilic Aromatic Substitution (SNAr). nih.gov These strategies are valued for their efficiency, operational simplicity, and tolerance of various functional groups, making them ideal for building libraries of complex molecules for screening purposes. nih.gov
Role as a Versatile Building Block in Complex Chemical Molecule Synthesis
A "building block" in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The 1,8-naphthyridine unit is considered an attractive building block for creating complex molecular architectures. beilstein-journals.org Its defined geometry and the potential for functionalization at various positions allow for its use in constructing everything from macrocycles to linear-chain fragments. beilstein-journals.orgd-nb.info The presence of halogen atoms, such as the bromine in this compound, makes the compound a key precursor for further functionalization through cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments.
Advanced Materials Research Applications of Naphthyridine Derivatives
The electron-deficient nature of the 1,8-naphthyridine ring system imparts valuable electronic properties, making its derivatives highly suitable for applications in materials science, particularly in organic electronics.
Derivatives of 1,8-naphthyridine have emerged as a promising class of materials for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net These compounds can function as n-type (electron-transporting) materials and highly fluorescent emitters, which are critical components for efficient OLED devices. rsc.orgresearchgate.net Researchers have synthesized various 1,8-naphthyridine oligomers that exhibit high fluorescence quantum yields (0.70–1.0), excellent thermal stability with decomposition temperatures around 380–400 °C, and high electron affinities (2.79–3.00 eV). rsc.orgresearchgate.net
These properties allow for the fabrication of high-performance OLEDs. For instance, devices using naphthyridine-based emitters have achieved high brightness and efficiency, with emissions ranging from blue and green to yellow and white-pink. rsc.orgresearchgate.net Some single-layer devices have demonstrated brightnesses of up to 400 cd/m² and current efficiencies of 1.2 cd/A. rsc.orgresearchgate.net Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been used to create green to red OLEDs with exceptional maximum external quantum efficiencies (EQE) exceeding 30% and extremely low efficiency roll-off. rsc.org
Below is a table summarizing the performance of various OLEDs incorporating naphthyridine derivatives.
| Emitter Type | Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |
| Naphthyridine Oligomer | Yellow | 250 | 1.2 | N/A |
| Naphthyridine Oligomer | White-Pink | 400 | 0.6 | N/A |
| TADF Emitter | Green | N/A | 58.6 | 16.4 |
| Iridium(III) Complex | Green-Red | >242,000 | N/A | >30 |
This table is generated based on data from multiple naphthyridine-based systems to illustrate their potential in OLED applications. rsc.orgresearchgate.netrsc.orgacs.org
Semiconductor doping involves the intentional introduction of impurities into a material to modulate its electrical properties. wikipedia.org In organic semiconductors, this is crucial for creating efficient charge-transport layers in devices like OLEDs and solar cells. Materials with strong electron-accepting (n-type) or electron-donating (p-type) characteristics are required for this purpose.
The inherent n-type character of 1,8-naphthyridine derivatives makes them potential candidates for use as n-dopants or as the host material in n-doped charge transport layers. rsc.orgresearchgate.net Achieving effective n-doping in organic molecular materials is critical for the development of high-performance optoelectronic devices. rsc.org The design of the molecule, including its side-chains, can significantly influence the effectiveness and speed of the doping reaction. rsc.org While research has focused on materials like naphthalenediimide (NDI) derivatives for n-doping, the similar electron-deficient nature of the 1,8-naphthyridine core suggests its potential in this area. rsc.org The ability to tune the electron affinity of naphthyridine derivatives through chemical modification could allow for the rational design of efficient n-doping systems for future organic electronic devices.
Contributions to Nanomaterials Synthesis
The 1,8-naphthyridine framework, a key feature of this compound, serves as a valuable component in the construction of advanced nanomaterials. While direct applications of this compound in nanomaterials synthesis are not extensively documented, the broader class of naphthyridine derivatives has been successfully integrated into functional nanosystems. These systems leverage the unique electronic and chelating properties of the naphthyridine core.
A notable example is the development of fluorescent nanosensors for the detection of guanosine nucleotides. In these sensors, a naphthyridine receptor is conjugated to polystyrene nanoparticles. nih.gov The naphthyridine unit provides a selective binding site for guanosine nucleotides, and this interaction leads to a quenching of the nanoparticle's fluorescence. nih.gov This mechanism allows for the sensitive and selective detection of important biological molecules like guanosine 3',5'-cyclic monophosphate (cGMP), with a limit of detection as low as 150 ng/ml. nih.gov The selectivity of these nanosensors is attributed to the spatial arrangement of the analytes on the nanoparticle surface, which is influenced by the number of phosphate groups in the nucleotide. nih.gov This research highlights the potential of incorporating naphthyridine scaffolds, such as that provided by this compound, into nanomaterials designed for specific molecular recognition and sensing applications. The functional groups of this compound, the bromo and methoxy groups, offer synthetic handles for attachment to nanoparticle surfaces or for further modification to tailor the sensor's properties.
Development of Fluorescent Sensors and Probes Based on Naphthyridine Scaffolds
The 1,8-naphthyridine scaffold is a prominent structural motif in the design of fluorescent sensors and probes due to its inherent photophysical properties, which can be readily modulated through chemical modifications. Derivatives of 1,8-naphthyridine have been engineered to create "turn-on" fluorescent probes for the detection of various analytes, including amines, proteins, and nucleic acids. acs.orgacs.orgrsc.org
One area of significant development is in amine-reactive fluorescent probes. A new class of probes based on an electron push-pull-type 1,8-naphthyridine framework has been designed for sensing amines and proteins in aqueous media. acs.orgacs.org These probes exhibit a large Stokes shift (the difference between the maximum absorption and emission wavelengths) of over 70 nm and a significant enhancement in fluorescence intensity upon reaction with primary amines. nih.gov For instance, a probe named 1,8-Nap-F showed a 2670-fold increase in fluorescence intensity after reacting with n-propylamine. acs.org This "turn-on" response is highly sensitive, with a limit of detection for amines as low as 0.24 μM. acs.orgacs.org Notably, these probes demonstrate selectivity for lysine among various amino acids, enabling applications in protein detection and bioimaging, such as the selective staining of the endoplasmic reticulum in living cells. acs.orgacs.org
The versatility of the naphthyridine scaffold is further demonstrated in the development of probes for other biological targets. For example, near-infrared fluorescent probes based on naphthyridine derivatives have been synthesized for imaging mitochondrial nucleic acids. rsc.org These probes exhibit an "OFF-ON" fluorescence response upon binding to DNA and RNA, with emission wavelengths reaching the near-infrared region (661–762 nm) and large Stokes shifts (153–222 nm). rsc.org The fluorescence intensity of one such probe was enhanced 143-fold upon interaction with DNA and 127-fold with RNA. rsc.org
The 4-bromo and 2-methoxy substituents on the this compound molecule provide avenues for synthetic modification to create novel fluorescent probes. The bromo group can be substituted via nucleophilic aromatic substitution reactions to introduce various recognition moieties, while the methoxy group can influence the electronic properties and, consequently, the photophysical characteristics of the resulting probe. nih.govmdpi.comresearchgate.net
Medicinal Chemistry Scaffold Design and Optimization
The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govresearchgate.netdntb.gov.ua This versatility has led to the development of a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govtandfonline.com this compound, with its defined substitution pattern, represents a valuable starting point for the design and optimization of new drug candidates.
Strategic Use in Bioisosteric Replacements for Drug Design
Bioisosterism, the replacement of a functional group in a molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govestranky.skcambridgemedchemconsulting.comresearchgate.netnih.govresearchgate.net Heterocyclic rings, such as the 1,8-naphthyridine system, are frequently employed as bioisosteres for other aromatic or heteroaromatic rings in drug molecules. nih.gov
In the context of this compound, the bromo and methoxy groups can also be subjected to bioisosteric replacement. For example, the bromo group could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate lipophilicity and electronic effects. cambridgemedchemconsulting.com Similarly, the methoxy group could be replaced with other small alkyl or amino groups to alter hydrogen bonding potential and steric interactions. cambridgemedchemconsulting.com These modifications can be guided by computational modeling and structure-activity relationship studies to optimize the compound's pharmacological profile.
Application as a Scaffold for Target-Oriented Synthesis
Target-oriented synthesis aims to create molecules with a high affinity and selectivity for a specific biological target. The 1,8-naphthyridine scaffold is an excellent platform for this approach due to its rigid structure, which provides a well-defined orientation for appended functional groups, and its synthetic tractability, which allows for the introduction of diverse substituents at various positions. tandfonline.comrsc.org
Numerous studies have demonstrated the use of the 1,8-naphthyridine core in the synthesis of potent and selective inhibitors of various enzymes and receptors. For example, derivatives of 1,8-naphthyridine have been developed as anticancer agents targeting receptor tyrosine kinases like EGFR and c-Met kinase, as well as DNA topoisomerase. nih.gov The synthesis of these compounds often involves the modification of the naphthyridine ring at different positions to optimize interactions with the target's active site.
This compound can serve as a key intermediate in the target-oriented synthesis of such bioactive molecules. The bromine atom at the 4-position is particularly useful as it can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The methoxy group at the 2-position can also be modified or used to influence the reactivity of the scaffold.
Utilization of Naphthyridine Fragments in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govwikipedia.orgfrontiersin.orgdrugdiscoverychemistry.comdrughunter.comdrugdiscoverychemistry.comnih.govnih.gov Once identified, these fragments are then optimized and grown into more potent drug candidates. nih.gov Bicyclic nitrogenous heteroarenes, including naphthyridines, are recognized as valuable fragments in FBDD due to their rigid structures and ability to form specific interactions with protein targets. nih.gov
The 1,8-naphthyridine scaffold can serve as a core fragment that can be elaborated upon to develop potent and selective inhibitors. The initial binding of a simple naphthyridine fragment to a target can be detected using sensitive biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgdrughunter.com The structural information obtained from these studies can then guide the synthetic elaboration of the fragment, for example, by adding substituents at specific positions to enhance binding affinity.
This compound itself, or derivatives thereof, could be included in fragment libraries for screening against various drug targets. The bromo and methoxy groups provide vectors for fragment growth, allowing for the systematic exploration of the chemical space around the naphthyridine core to improve potency and selectivity.
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the optimization of lead compounds. dntb.gov.uatandfonline.comnih.govrsc.orgnih.gov For 1,8-naphthyridine derivatives, SAR studies have been instrumental in identifying key structural features required for their biological effects.
For instance, in the development of anti-Parkinson's agents targeting the A2A adenosine receptor, SAR studies have shown that modification at the 3-position of the 1,8-naphthyridine nucleus with various secondary amines enhances binding efficiency and potency. nih.gov In the context of anticancer agents, it has been observed that an aminopyrrolidine functionality at the 7-position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the 3-position of the 1,8-naphthyridine ring are essential for cytotoxicity. nih.gov
The defined substitution pattern of this compound makes it a valuable tool for systematic SAR studies. By keeping the 2-methoxy group constant, the bromine at the 4-position can be replaced with a variety of substituents to probe the effect of different functional groups on biological activity. The data generated from these studies can then be used to build a comprehensive SAR model for the 1,8-naphthyridine scaffold, which can guide the design of more potent and selective drug candidates.
Table of SAR Findings for 1,8-Naphthyridine Derivatives
| Target | Key Position for Modification | Favorable Substituents | Reference |
| A2A Adenosine Receptor | 3-position | Secondary amines | nih.gov |
| Anticancer (Cytotoxicity) | 7-position | Aminopyrrolidine | nih.gov |
| Anticancer (Cytotoxicity) | 1-position | 2'-Thiazolyl | nih.gov |
| Anticancer (Cytotoxicity) | 3-position | Carboxy group | nih.gov |
| Anti-mycobacterial | 2-position (on piperazine) | 5-Nitrofuran heteroaromatic ring | rsc.org |
Future Directions and Emerging Research Avenues for 4 Bromo 2 Methoxy 1,8 Naphthyridine Chemistry
Development of Next-Generation Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of 1,8-naphthyridine (B1210474) scaffolds, often relying on the Friedländer annulation, is undergoing a green transformation. Future methodologies for the synthesis of 4-Bromo-2-methoxy-1,8-naphthyridine and its derivatives are expected to prioritize sustainability and efficiency. A significant trend is the move towards catalyst-free and environmentally benign reaction conditions.
Recent studies have demonstrated the feasibility of three-component domino reactions for the regioselective synthesis of functionalized researchgate.netorganic-chemistry.orgnaphthyridines in ethanol, a green solvent, without the need for a catalyst. rsc.org This approach offers high yields, short reaction times, and operational simplicity. Another promising avenue is the refinement of the Friedländer reaction itself. Research has shown that this classic reaction can be performed efficiently in water using inexpensive and biocompatible ionic liquids as catalysts, allowing for gram-scale synthesis. acs.org These developments suggest a future where the production of this compound can be achieved with a significantly reduced environmental footprint.
Furthermore, the principles of flow chemistry and biocatalysis are anticipated to play a crucial role. Continuous flow synthesis can offer enhanced control over reaction parameters, leading to higher purity and yields, while enzymatic transformations could provide highly selective and sustainable routes to key intermediates.
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for 1,8-Naphthyridines
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Solvent | Often organic solvents (e.g., DMF, DMSO) | Water, Ethanol, Ionic Liquids |
| Catalyst | Often requires metal catalysts or harsh acids/bases | Catalyst-free, Biocatalysts, Green catalysts |
| Efficiency | Can have moderate to good yields | Often high to excellent yields |
| Sustainability | Higher environmental impact | Lower environmental impact, atom economy |
| Scalability | Can be challenging | Amenable to gram-scale and flow synthesis |
Exploration of Unprecedented Reactivity Patterns and Functionalization Strategies
The bromo and methoxy (B1213986) substituents on the this compound core offer a rich playground for exploring novel reactivity. While traditional cross-coupling reactions at the bromine position are well-established, future research will likely focus on more intricate and selective transformations.
A key area of exploration will be the late-stage functionalization of the 1,8-naphthyridine scaffold. researchgate.netchimia.chrsc.orgnih.gov This strategy allows for the introduction of chemical diversity at a late stage of a synthetic sequence, which is highly valuable for drug discovery and the development of functional molecules. Techniques such as C-H activation will be pivotal in this regard. While challenging in nitrogen-containing heterocycles, the development of new catalysts and directing groups is opening up possibilities for the direct functionalization of previously inaccessible positions on the naphthyridine ring. nih.govorientjchem.org
Photoredox catalysis is another frontier that holds immense promise for unlocking new reactivity patterns. nih.govijsrch.comconsensus.appscinito.airesearchgate.net Visible-light-mediated reactions can enable transformations that are difficult to achieve through traditional thermal methods, often under milder conditions. The application of photoredox catalysis to this compound could lead to novel C-H functionalization, cross-coupling, and cyclization reactions, expanding the chemical space accessible from this versatile building block.
Integration of Advanced Computational Techniques in Molecular Design and Discovery
The synergy between experimental and computational chemistry is set to accelerate the discovery of new molecules and materials based on the this compound scaffold. Advanced computational techniques, particularly Density Functional Theory (DFT) and Artificial Intelligence (AI), will play a transformative role.
DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgresearchgate.netnih.gov This understanding can guide the rational design of molecules with tailored properties for specific applications. For instance, DFT can be used to predict the photophysical properties of novel 1,8-naphthyridine-based materials for organic electronics or to elucidate reaction mechanisms for new synthetic transformations. nih.govrsc.org
Expansion into Novel Domains of Materials Science and Chemical Biology
The unique electronic and photophysical properties of the 1,8-naphthyridine core make it an attractive scaffold for the development of advanced materials and chemical tools. The presence of the bromo and methoxy groups in this compound provides handles for further functionalization, allowing for the fine-tuning of its properties for specific applications.
In materials science, there is a growing interest in the use of 1,8-naphthyridine derivatives in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electron-deficient nature of the naphthyridine ring makes it a suitable component for electron-transporting or emissive materials. By strategically modifying the this compound scaffold, it is conceivable to design novel materials with tailored emission colors, high quantum yields, and improved device performance. researchgate.net Research into 4,8-substituted 1,5-naphthyridines has already shown their potential as blue-emitting materials for OLEDs. nih.govrsc.org
In the realm of chemical biology, 1,8-naphthyridine derivatives are being explored as fluorescent probes and bioactive molecules. nih.govresearchgate.netnih.gov The inherent fluorescence of some 1,8-naphthyridine derivatives can be modulated by their interaction with specific biological targets, making them useful for imaging and sensing applications. For example, 4-bromo-1,8-naphthalimide derivatives have been developed as fluorogenic substrates for live-cell imaging of enzyme activity. nih.gov The this compound scaffold could serve as a starting point for the design of novel fluorescent probes with tailored selectivity and photophysical properties for investigating complex biological processes.
Table 2: Potential Applications of this compound Derivatives in Emerging Fields
| Field | Potential Application | Key Properties to Engineer |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum yield, electron mobility |
| Organic Photovoltaics (OPVs) | Absorption spectrum, energy levels, charge transport | |
| Chemical Biology | Fluorescent Probes for Bioimaging | Selectivity, brightness, photostability, turn-on/off response |
| Bioactive Molecules | Target binding affinity, cell permeability |
Q & A
Q. Methodological Guidance
- Fluorescence Titration : Quantify binding constants () by monitoring fluorescence quenching upon DNA interaction. For ATMND, in 110 mM Na⁺ buffer (pH 7.0) .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy () and entropy () changes. ATMND exhibits , indicating strong hydrophobic contributions .
- Melting Temperature () Analysis : Assess stabilization of DNA duplexes; methyl-substituted derivatives increase by 5–10°C .
How can researchers resolve contradictions in reported substituent effects on protein-naphthyridine interactions?
Data Contradiction Analysis
Discrepancies in substituent effects may arise from differences in experimental conditions (e.g., buffer ionic strength, pH) or target specificity. For example, methyl groups enhance binding to cytosine but show negligible effects on thymine . To reconcile contradictions:
- Standardize buffer conditions (e.g., 110 mM Na⁺, pH 7.0) .
- Use orthogonal techniques (ITC + fluorescence) to validate thermodynamic parameters.
- Compare substituent positions: C-7 methyl groups have stronger effects than C-5 .
What strategies optimize this compound derivatives for anticancer activity?
Q. Advanced Design Considerations
- C-3 Substituents : Introducing phenyl or methyl groups at C-3 improves cytotoxicity. Derivatives like 2-phenyl-7-methyl-1,8-naphthyridine show IC₅₀ values of 1.47 μM against MCF7 cells (vs. staurosporin’s 4.51 μM) .
- Hydrogen-Bonding Motifs : Heterodimers (e.g., 2-amino-1,8-naphthyridine + 3-aminoisoquinoline) enhance binding to CTG/CTG DNA repeats via complementary H-bonds, relevant in myotonic dystrophy therapy .
- Bioisosteric Replacement : Replace bromo with methoxy groups to improve solubility while retaining activity .
What are the critical stability and handling protocols for this compound?
Q. Basic Laboratory Practice
- Storage : Protect from light and moisture; store at ambient temperature (RT) in sealed containers .
- Stability : Stable for ≥2 years under recommended conditions. Avoid prolonged exposure to acidic/basic environments to prevent demethylation or debromination .
- Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazard codes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
